3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Substitution Reactions:
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 4-ethoxy-3-methoxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Corresponding aldehydes or carboxylic acids.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Exhibits activity against bacteria and fungi.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Pharmaceuticals: Development of drugs for various diseases, including infections and cancer.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Dyes and Pigments: Used in the synthesis of colorants.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
Benzylidene Amines: Compounds with similar Schiff base structures.
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
478254-36-3 |
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Molecular Formula |
C18H17ClN4O2S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-25-15-9-8-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+ |
InChI Key |
HRMGMJOLTXPLAL-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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